molecular formula C24H17F3N4O B11283609 4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11283609
M. Wt: 434.4 g/mol
InChI Key: SBYQJTSSVYNYLB-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This process leads to the formation of the triazole ring, which is then fused with the quinazoline moiety through further cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the triazole and quinazoline moieties allows for specific interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to the presence of both methyl and trifluoromethyl groups, which enhance its chemical stability and potential biological activity. The specific fusion of the triazole and quinazoline rings also contributes to its distinct properties and applications .

Properties

Molecular Formula

C24H17F3N4O

Molecular Weight

434.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H17F3N4O/c1-15-6-8-16(9-7-15)14-30-22(32)19-4-2-3-5-20(19)31-21(28-29-23(30)31)17-10-12-18(13-11-17)24(25,26)27/h2-13H,14H2,1H3

InChI Key

SBYQJTSSVYNYLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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